molecular formula C21H20ClFN2O2 B6535996 2-chloro-N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide CAS No. 1021207-29-3

2-chloro-N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide

Cat. No.: B6535996
CAS No.: 1021207-29-3
M. Wt: 386.8 g/mol
InChI Key: ZNVLAOGDTPCVFV-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide, also known as Compound A, is an organic compound containing a nitrogen-containing heterocyclic ring and a fluorobenzamide group. It has been studied for its potential applications in scientific research and drug development. Compound A has been found to have a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide A is not yet fully understood. However, it is believed that it may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory mediators, and its inhibition by this compound A may be responsible for its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound A has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. In addition, this compound A has been found to have an inhibitory effect on the growth of several types of cancer cells, including breast, prostate, and lung cancer cells.

Advantages and Limitations for Lab Experiments

The use of 2-chloro-N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide A in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. In addition, this compound A is relatively stable, and has a wide range of biological activities. However, there are also some limitations to its use. This compound A is not very soluble in water, so it is difficult to work with in aqueous solutions. In addition, its mechanism of action is not yet fully understood, so it is difficult to predict its effects in different contexts.

Future Directions

The potential applications of 2-chloro-N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide A are vast, and there are many possible future directions for research. One possible direction is to further explore its anti-inflammatory, antioxidant, and anti-cancer properties. In addition, further research could be done to better understand its mechanism of action and to identify new uses for the compound. Other possible future directions include exploring its potential as an inhibitor of other enzymes, as well as its potential for use in drug development.

Synthesis Methods

2-chloro-N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide A can be synthesized through a two-step reaction. The first step involves the reaction of 2-chloro-4-fluorobenzamide with 1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl bromide in the presence of triethylamine. This reaction yields this compound A in a yield of up to 95%. The second step involves the purification of the compound by recrystallization from a suitable solvent.

Scientific Research Applications

2-chloro-N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide A has been studied for its potential applications in scientific research and drug development. It has been found to have a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. It has also been used in a variety of laboratory experiments, including cell culture, enzyme assays, and animal studies.

Properties

IUPAC Name

2-chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O2/c22-18-11-15(23)6-8-17(18)20(26)24-16-7-5-13-9-10-25(19(13)12-16)21(27)14-3-1-2-4-14/h5-8,11-12,14H,1-4,9-10H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVLAOGDTPCVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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